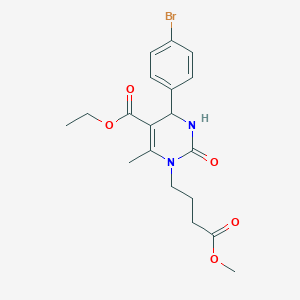

Ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SW02 is a potent activator of the ATPase activity of heat shock protein 70 (Hsp70). It has an effective concentration (EC50) of 150 micromolar. This compound is known to lead to the accumulation of both total tau and phosphorylated tau (pTau), making it a significant molecule in the study of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SW02 involves the reaction of 4-bromophenyl with ethoxycarbonyl and dihydropyrimidine derivatives. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent, with the compound being soluble up to 20 milligrams per milliliter in DMSO .

Industrial Production Methods: Industrial production methods for SW02 are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: SW02 primarily undergoes substitution reactions due to the presence of bromine in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving SW02 include DMSO, ethoxycarbonyl, and dihydropyrimidine derivatives. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed: The major products formed from the reactions involving SW02 include various substituted derivatives that retain the core structure of the compound. These derivatives are often used in further studies to explore the biological activities of SW02 .

Scientific Research Applications

SW02 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the activation of ATPase activity. In biology, SW02 is utilized to investigate the role of Hsp70 in protein folding and stability. In medicine, it is significant in the study of neurodegenerative diseases like Alzheimer’s disease, where it helps in understanding the accumulation of tau proteins. Industrially, SW02 is used in the development of new therapeutic agents targeting protein misfolding diseases .

Mechanism of Action

SW02 exerts its effects by specifically activating the ATPase activity of Hsp70. This activation leads to an increase in the stability and accumulation of tau proteins. The molecular targets of SW02 include the ATPase domain of Hsp70, which is crucial for its chaperone activity. The pathways involved in the mechanism of action of SW02 include the heat shock response pathway and the protein folding pathway .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to SW02 include other Hsp70 activators such as YM-1 and BGP-15. These compounds also target the ATPase activity of Hsp70 but differ in their chemical structures and specific activities .

Uniqueness of SW02: What sets SW02 apart from other similar compounds is its high specificity and potency in activating Hsp70. Its ability to lead to the accumulation of both total tau and phosphorylated tau makes it a unique tool in the study of neurodegenerative diseases. Additionally, SW02’s relatively high solubility in DMSO and its stability under various storage conditions further enhance its utility in research .

Biological Activity

Ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials supported by various research findings.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions that can be optimized for yield and purity. For instance, a study reported the synthesis of similar tetrahydropyrimidine derivatives through electrochemical methods, achieving yields of about 55% to 75% depending on the reaction conditions used . The characterization of these compounds often includes techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Tetrahydropyrimidine derivatives have been studied for various biological activities including:

- Antiviral Activity : Some derivatives have demonstrated inhibitory effects against HIV integrase, a crucial enzyme in the viral lifecycle. For example, related compounds showed IC50 values as low as 0.65 µM in inhibiting strand transfer reactions in vitro . This suggests that this compound may also exhibit similar antiviral properties.

- Cytotoxicity : Preliminary studies indicate that certain tetrahydropyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular processes essential for cancer cell survival.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- HIV Integrase Inhibition : A study synthesized various tetrahydropyrimidine derivatives and assessed their ability to inhibit HIV integrase. The most active compound showed promising results with an IC50 value indicating effective inhibition at low concentrations .

- Cytotoxicity Assessment : Another evaluation focused on the cytotoxic effects of tetrahydropyrimidines on different cancer cell lines. The results indicated significant cytotoxicity with varying degrees of selectivity towards specific cancer types.

Summary of Biological Activities

Properties

CAS No. |

1010820-68-4 |

|---|---|

Molecular Formula |

C19H23BrN2O5 |

Molecular Weight |

439.3 g/mol |

IUPAC Name |

ethyl 6-(4-bromophenyl)-3-(4-methoxy-4-oxobutyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H23BrN2O5/c1-4-27-18(24)16-12(2)22(11-5-6-15(23)26-3)19(25)21-17(16)13-7-9-14(20)10-8-13/h7-10,17H,4-6,11H2,1-3H3,(H,21,25) |

InChI Key |

YFZRMRYVWWUQME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Br)CCCC(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.